(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765845
InChI: InChI=1S/C13H20N2.2ClH/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13-;;/m1../s1
SMILES: CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl
Molecular Formula: C13H22Cl2N2
Molecular Weight: 277.23 g/mol

(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride

CAS No.:

Cat. No.: VC13765845

Molecular Formula: C13H22Cl2N2

Molecular Weight: 277.23 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride -

Specification

Molecular Formula C13H22Cl2N2
Molecular Weight 277.23 g/mol
IUPAC Name (3R,4R)-1-benzyl-3-methylpiperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C13H20N2.2ClH/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13-;;/m1../s1
Standard InChI Key OPZZZCZWHJKIAC-IZUPTLQPSA-N
Isomeric SMILES C[C@@H]1CN(CC[C@H]1N)CC2=CC=CC=C2.Cl.Cl
SMILES CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl
Canonical SMILES CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl

Introduction

PropertyValueSource
Molecular FormulaC₁₃H₂₂Cl₂N₂
Molecular Weight277.23 g/mol
Melting PointNot reported
SolubilitySoluble in DMSO, methanol, acidic aqueous solutions
Storage Conditions2–8°C under inert gas (N₂/Ar)

Synthesis and Manufacturing

The synthesis of (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride involves multi-step processes emphasizing stereochemical control. While direct protocols for this specific compound are sparingly documented, analogous pathways for related piperidine derivatives provide foundational insights.

General Synthesis Strategy

A representative method for synthesizing stereoisomerically pure piperidines involves:

  • Ketone Formation: Starting with 1-benzyl-4-methylpiperidin-3-one, a ketone intermediate is generated .

  • Reductive Amination: Treatment with methylamine in the presence of TiCl₄ and triethylamine facilitates imine formation, followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) .

  • Chiral Resolution: Chromatographic or crystallization techniques isolate the (3R,4R)-diastereomer.

  • Salt Formation: Reaction with hydrochloric acid yields the dihydrochloride salt .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldOptical PuritySource
Reductive AminationTiCl₄, NEt₃, NaBH(OAc)₃, 35°C85%99.0% (HPLC)
Salt FormationHCl in ethanol

Innovations in Synthesis

Recent advancements avoid hazardous reagents like lithium aluminum hydride (LiAlH₄), instead employing safer borohydride derivatives. For example, a novel route for (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine uses NaBH(OAc)₃, enhancing operational safety and cost efficiency.

Applications in Pharmaceutical Research

Intermediate in Kinase Inhibitor Development

This compound is a key precursor in synthesizing Janus kinase (JAK) inhibitors, such as Tofacitinib . JAK inhibitors modulate immune responses and are therapeutics for autoimmune diseases like rheumatoid arthritis . The stereochemistry of the piperidine core is essential for target binding affinity and selectivity .

Organic Synthesis Utility

  • Chiral Building Block: Used in asymmetric synthesis to construct complex molecules with defined stereochemistry.

  • Pharmacophore Modification: The benzyl and methyl groups serve as modifiable sites for structure-activity relationship (SAR) studies .

Future Directions and Research Gaps

While existing data highlight the compound’s synthetic and therapeutic relevance, further studies are needed to:

  • Elucidate its pharmacokinetic profile in vivo.

  • Explore applications in neurological disorders via modulation of neurotransmitter receptors.

  • Optimize large-scale synthesis to reduce reliance on chiral resolution.

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